Cas no 1538-22-3 (4-Penten-2-ol, 3-methyl-, (R*,S*)-)

4-Penten-2-ol, 3-methyl-, (R*,S*)- structure
1538-22-3 structure
Product Name:4-Penten-2-ol, 3-methyl-, (R*,S*)-
CAS No:1538-22-3
Molecular Formula:C6H12O
Molecular Weight:100.159
CID:3799191
PubChem ID:11263475

4-Penten-2-ol, 3-methyl-, (R*,S*)- Properties

Names and Identifiers

    • 4-Penten-2-ol, 3-methyl-, (R*,S*)-
    • (2S,3R)-3-methylpent-4-en-3-ol
    • 4-Penten-2-ol, 3-methyl-, (2R,3S)-rel-
    • rel-(2R,3S)-3-Methyl-4-penten-2-ol
    • COIPQIFWUIDWLU-NTSWFWBYSA-N
    • 1538-22-3
    • E71487
    • (2R,3S)-3-Methylpent-4-en-2-ol
    • 74080-51-6
    • (2S,3R)-3-METHYLPENT-4-EN-3-OL
    • Rel-(2R,3S)-3-Methyl-4-penten-2-ol
    • InChIKey: COIPQIFWUIDWLU-NTSWFWBYSA-N
    • Inchi: InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m0/s1
    • SMILES: CC(C=C)C(C)O

Computed Properties

  • Exact Mass: 100.088815002g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 100.088815002g/mol
  • Heavy Atom Count: 7
  • Complexity: 59.2
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.2Ų

4-Penten-2-ol, 3-methyl-, (R*,S*)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P02031P-100mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95% (GC)(stabilized with TBC)
100mg
$262.00 2024-06-20
Aaron
AR0203A1-250mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95%
250mg
$424.00
Bestfluorodrug
YF0010004-0.1g
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 97%
0.1g
¥2000 2023-09-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S934124-100mg
(2S,3R)-3-methylpent-4-en-3-ol
1538-22-3 95%
100mg
¥1,051.20 2022-08-31

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